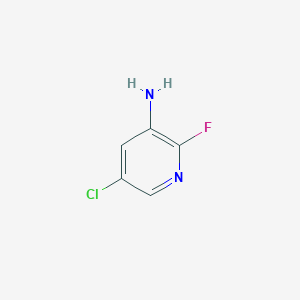

5-Chloro-2-fluoropyridin-3-amine

Beschreibung

5-Chloro-2-fluoropyridin-3-amine is a halogenated pyridine derivative featuring a chloro substituent at position 5, a fluorine at position 2, and an amine group at position 3. This compound is of significant interest in medicinal and agrochemical research due to the electronic effects of its substituents, which influence reactivity and intermolecular interactions. Pyridine derivatives with halogen and amine groups are often utilized as intermediates in synthesizing pharmaceuticals, ligands, and pesticides .

Eigenschaften

IUPAC Name |

5-chloro-2-fluoropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCDEVYNVSPBLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601951 | |

| Record name | 5-Chloro-2-fluoropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103999-78-6 | |

| Record name | 5-Chloro-2-fluoropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution with Ammonia

A widely reported method involves treating 5-chloro-2,3-difluoropyridine with ammonia under high-pressure or microwave-assisted conditions. This approach leverages the electron-withdrawing effects of chlorine and fluorine to activate the pyridine ring for amination at the 3-position.

In a representative procedure, 5-chloro-2,3-difluoropyridine was reacted with concentrated ammonium hydroxide in a sealed autoclave at 120°C for 24 hours, yielding 2-amino-5-chloro-3-fluoropyridine with an 85.94% yield. Microwave irradiation at 150°C for 1 hour reduced reaction times to 20-minute increments, achieving a 76% yield. Key variables affecting selectivity include:

-

Temperature : Higher temperatures (165°C) improved conversion rates but risked decomposition byproducts.

-

Solvent : Aqueous ammonia facilitated regioselective amination, while polar aprotic solvents like DMSO enhanced reaction rates.

Optimization of Reaction Parameters

Industrial-scale protocols emphasize cost efficiency and scalability. For example, a stainless steel reactor process at 165°C for 3 hours achieved a 73% yield with minimal purification steps. Post-reaction workup typically involves filtration and solvent extraction, though recrystallization from dichloromethane or ethyl acetate is recommended for higher purity (>99%).

Multi-Step Synthesis from Pyridine Derivatives

Chlorination and Fluorination of 2-Aminopyridine

A patent-pending route starts with 2-aminopyridine, which undergoes sequential chlorination and fluorination. Initial chlorination with thionyl chloride produces 2-amino-3,5-dichloropyridine, followed by diazotization and Sandmeyer reaction to introduce fluorine.

Critical Steps :

-

Diazotization : Sodium nitrite in hydrochloric acid generates a diazonium intermediate.

-

Fluorination : A cesium fluoride/potassium fluoride mixture in sulfolane/DMSO at 145–190°C replaces chlorine with fluorine selectively.

This method achieved a 90% yield and 99.8% purity, highlighting its suitability for industrial production.

Hydrolysis-Amination Sequences

Alternative pathways involve hydrolyzing 5-chloro-2,3-difluoropyridine to 5-chloro-3-fluoro-2-hydroxypyridine, followed by amination. Hydrolysis with sodium hydroxide at reflux (78% yield) precedes treatment with ammonia under pressure to install the amine group. While this route adds operational complexity, it avoids harsh fluorination conditions.

Catalytic and Solvent Effects

Role of Fluorinating Agents

Cesium fluoride (CsF) and potassium fluoride (KF) mixtures (1:2.5 molar ratio) proved optimal for displacing chlorine with fluorine, as their high lattice energies enhance nucleophilicity. Dimethyl sulfoxide (DMSO) and sulfolane were critical solvents for stabilizing ionic intermediates and improving mass transfer.

Base and Temperature Optimization

In hydrolysis steps, sodium hydroxide concentrations above 10% minimized side reactions like dechlorination. Reaction temperatures above 150°C accelerated fluorination but required precise control to prevent ring degradation.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Side Reactions

Competing Pathways in Amination

The electron-deficient pyridine ring directs ammonia attack to the 3-position, but over-amination at adjacent positions can occur if temperatures exceed 170°C. Byproducts like 3,5-dichloropyridin-2-one were observed in Sandmeyer reactions, necessitating additional chlorination steps for removal.

Degradation Under Alkaline Conditions

Prolonged exposure to sodium hydroxide at elevated temperatures led to hydrolysis of the fluorine substituent, forming 5-chloro-2-hydroxypyridin-3-amine. This side reaction was mitigated by optimizing base concentration and reaction duration.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Fluorinating Agents

While CsF/KF mixtures offer superior reactivity, their high cost drives interest in alternatives like tetrabutylammonium fluoride (TBAF). Pilot studies indicate TBAF reduces fluorination temperatures by 20°C but increases solvent volumes for product isolation.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Chloro-2-fluoropyridin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions typically occur under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.

Reduction Products: Reduction can yield aminopyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Applications

5-Chloro-2-fluoropyridin-3-amine is primarily utilized in the development of pharmaceuticals, particularly as a precursor for synthesizing various active pharmaceutical ingredients (APIs). Its structural features allow for modifications that can enhance biological activity, making it valuable in drug discovery. Notable applications include:

- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit significant antimicrobial properties, particularly against resistant strains like MRSA. The mechanism involves inhibiting bacterial enzymes critical for cell wall synthesis.

- Anticancer Compounds : Studies have shown that this compound can selectively target cancer cell lines, disrupting signaling pathways involved in cell proliferation. This selectivity makes it a candidate for developing targeted cancer therapies .

Chemical Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound acts as a versatile building block. Its ability to participate in various chemical reactions allows chemists to create more complex fluorinated compounds. Key reactions include:

- Nucleophilic Substitution : The chlorine atom can be replaced by various nucleophiles, facilitating the synthesis of diverse derivatives.

- Coupling Reactions : It can undergo coupling reactions with other aromatic compounds, leading to the formation of complex structures that may possess enhanced biological activity.

Agrochemical Development

This compound is also explored in the field of agrochemicals. Its bioactive properties make it suitable for developing new herbicides and pesticides that are more effective and environmentally friendly. The compound's ability to modulate enzyme activity is particularly advantageous in designing agrochemicals that target specific biological pathways in pests or plants .

Material Science

Recent studies have indicated potential applications of this compound in material science. Its unique chemical properties allow it to be incorporated into functional materials, including:

- Fluorinated Polymers : These materials exhibit enhanced thermal stability and chemical resistance, making them suitable for various industrial applications .

- Advanced Coatings : The compound's reactivity can be harnessed to develop coatings with specific properties, such as hydrophobicity or resistance to corrosion.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The presence of halogens (chlorine and fluorine) significantly influences its lipophilicity and overall pharmacokinetic profiles.

| Compound Name | Key Structural Features | Biological Activity |

|---|---|---|

| This compound | Chlorine at position 5; fluorine at position 2; amino group at position 3 | Strong antimicrobial and anticancer activity |

| 5-Bromo-2-fluoropyridin-3-amine | Bromine instead of chlorine | Altered reactivity; varied biological effects |

| 5-Chloro-4-(trifluoromethyl)pyridin-2-amines | Trifluoromethyl group instead of fluorine | Different reactivity and potential applications |

Case Studies

Antibacterial Efficacy Study

A study evaluating a series of pyridine derivatives found that this compound exhibited submicromolar activity against MRSA strains, highlighting its potential as a lead compound for antibiotic development.

Cancer Cell Line Studies

In comparative analyses, this compound showed higher selectivity towards cancer cell lines over non-cancerous cells, suggesting its utility in targeted cancer therapies aimed at minimizing side effects associated with traditional chemotherapeutics .

Wirkmechanismus

The mechanism of action of 5-Chloro-2-fluoropyridin-3-amine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its ability to form strong bonds with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Positional Isomerism : The position of fluorine significantly impacts electronic properties. For example, 5-Chloro-3-fluoropyridin-2-amine (F at position 3) has reduced hydrogen-bonding capacity compared to the target compound (F at position 2) .

- Electron-Withdrawing Groups : Compounds like 3-Chloro-5-(trifluoromethyl)pyridin-2-amine exhibit enhanced electron deficiency due to the CF₃ group, making them more reactive in electrophilic substitutions compared to the target compound .

- Nitro Substitution: 2-Amino-3-chloro-5-nitropyridine’s nitro group increases acidity (pKa ~4.5) and reactivity in reduction reactions, unlike the amine- and halogen-dominated chemistry of the target compound .

Physicochemical Properties

Solubility and Stability

- This compound : Soluble in polar aprotic solvents (e.g., DMF, DMSO) but less soluble in water due to halogen hydrophobicity .

- 5-Chloro-4-fluoropyridin-2-amine : Similar solubility profile but forms stronger intramolecular N–H⋯F bonds, enhancing crystalline stability .

- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine : Lower solubility in water (<1 mg/mL at 25°C) due to the hydrophobic CF₃ group .

Intermolecular Interactions

- The target compound’s amine group enables N–H⋯N hydrogen bonding, as seen in 3-Chloropyridin-2-amine, which forms centrosymmetric dimers in crystal structures .

- Fluorine at position 2 in the target compound may engage in weak C–F⋯H interactions, unlike 5-Chloro-3-fluoropyridin-2-amine, where F at position 3 participates less in such interactions .

Biologische Aktivität

5-Chloro-2-fluoropyridin-3-amine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure, characterized by the presence of a chlorine atom at the fifth position, a fluorine atom at the second position, and an amino group at the third position of the pyridine ring, enables it to serve as a versatile building block in drug development and agrochemicals.

- Molecular Formula : C5H4ClFN2

- Molecular Weight : 150.55 g/mol

- Boiling Point : Approximately 256.5°C

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Properties : Research indicates that this compound has potential antimicrobial effects, making it a candidate for further studies in antibiotic development.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, which is crucial for developing therapeutic agents targeting specific pathways in diseases such as cancer and diabetes .

- Pharmacological Applications : Its structural features allow it to interact with different biological targets, including protein kinases and G protein-coupled receptors (GPCRs), which are pivotal in numerous signaling pathways .

The mechanism of action of this compound involves its interaction with specific molecular targets:

- Enzyme Interaction : The compound may inhibit enzyme activity by binding to active sites or altering receptor functions, acting as either an agonist or antagonist depending on the target .

- Molecular Targeting : Due to its electron-withdrawing groups (chlorine and fluorine), it can enhance binding affinity to proteins, potentially improving the selectivity and potency of therapeutic agents.

Case Study: Antitumor Activity

A study explored the antitumor properties of various fluorinated pyridine derivatives, including this compound. The results demonstrated that modifications in the pyridine structure could significantly enhance cytotoxicity against cancer cell lines compared to non-fluorinated analogs. This suggests that fluorination may improve drug efficacy through better metabolic stability and increased interaction with biological targets.

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | Observations |

|---|---|---|

| This compound | Antimicrobial | Exhibits broad-spectrum activity against bacteria |

| 2-Amino-5-chloropyridine | Enzyme Inhibition | Effective against cyclin-dependent kinases |

| 2-Chloro-5-fluoropyridin-3-amine | Antitumor | Significant cytotoxicity in various cancer cell lines |

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : The reaction often begins with commercially available pyridine derivatives.

- Reagents : Common reagents include chlorinating agents and fluorinating agents under controlled conditions.

- Reaction Conditions : Elevated temperatures and inert atmospheres are commonly employed to enhance yield and purity.

Applications

This compound finds applications in:

- Drug Development : As a precursor for synthesizing novel pharmaceuticals targeting various diseases.

- Agrochemicals : Utilized in developing new pesticides and herbicides due to its biological activity.

- Material Science : Investigated for its potential in creating functional materials with specific properties .

Q & A

Q. What are the common synthetic routes for 5-Chloro-2-fluoropyridin-3-amine, and how do reaction conditions influence product purity?

- Methodological Answer : The compound is typically synthesized via halogenation or coupling reactions. For example, Pd-catalyzed coupling (e.g., Buchwald-Hartwig amination) can introduce the amine group to a halogenated pyridine scaffold. Reaction conditions such as temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst systems (e.g., Pd(OAc)₂/Xantphos) significantly affect yield and purity. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical to isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., chlorine and fluorine positions). Fluorine’s strong deshielding effect aids in distinguishing adjacent substituents.

- LC-MS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~160–165) and detects impurities.

- IR Spectroscopy : Identifies amine N-H stretches (~3300–3500 cm⁻¹) and C-F/C-Cl vibrations (600–800 cm⁻¹) .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer : Store under inert gas (N₂/Ar) at 0–4°C to prevent hydrolysis of the C-F bond. Use amber vials to avoid photodegradation. Stability tests under varying pH (e.g., 2–10) and temperatures (25–60°C) are recommended to establish degradation kinetics .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields for Pd-catalyzed syntheses of halogenated pyridinamines?

- Methodological Answer : Discrepancies often arise from ligand choice (e.g., Xantphos vs. BINAP) or base (t-BuONa vs. Cs₂CO₃). Systematic optimization via Design of Experiments (DoE) can identify critical factors. For example, Xantphos improves steric accessibility for bulky substrates, while t-BuONa enhances reaction rates in polar aprotic solvents .

Q. What strategies optimize regioselectivity during halogenation of pyridine derivatives like this compound?

- Methodological Answer :

- Directing Groups : Use transient protecting groups (e.g., boronic acids) to guide halogen placement.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict activation barriers for competing reaction pathways.

- Solvent Effects : Polar solvents stabilize transition states for meta-substitution over ortho/para positions .

Q. How can researchers assess the biological activity of this compound derivatives?

- Methodological Answer :

- Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Enzyme Inhibition : Kinase inhibition studies (e.g., EGFR or JAK2) using fluorescence polarization or SPR.

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to evaluate selectivity .

Q. What methods address conflicting solubility data for halogenated pyridinamines in polar vs. nonpolar solvents?

- Methodological Answer :

- Hansen Solubility Parameters : Calculate HSPs to identify optimal solvent blends (e.g., DMSO/EtOH mixtures).

- Purity Analysis : Impurities (e.g., residual boronic acids) may artificially alter solubility. Use HPLC (>95% purity) for accurate measurements .

Q. How can computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Docking Studies : Simulate interactions with nucleophiles (e.g., thiols or amines) using AutoDock Vina.

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to attack.

- Kinetic Isotope Effects (KIE) : Validate computational predictions via experimental isotopic labeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.